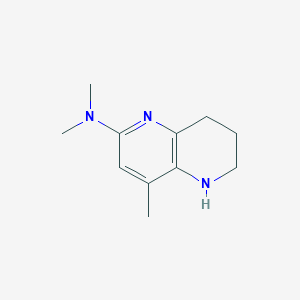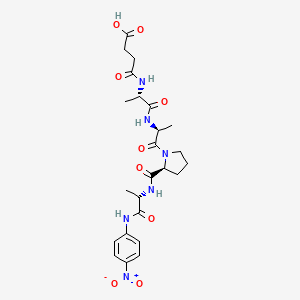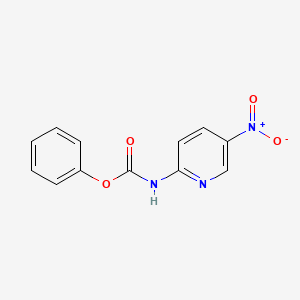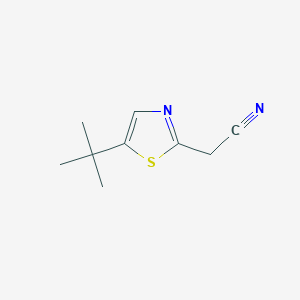![molecular formula C20H26N2O4S2 B1406667 3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034154-94-2](/img/structure/B1406667.png)
3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
Benzo[d]thiazol-2(3H)-one is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This core structure is found in many bioactive compounds and synthetic drugs .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using techniques like NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
Benzo[d]thiazol-2(3H)-one derivatives can participate in various chemical reactions. For instance, they can undergo C-C and C-N bond formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of different substituents can affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. The compound , with its thiazole core, could potentially act as an effective antioxidant. This application is crucial in pharmaceuticals to prevent oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Anti-Inflammatory Activity
The anti-inflammatory potential of thiazole compounds is well-documented. They can inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and asthma .
Antimicrobial and Antifungal Activity
Thiazoles exhibit significant antimicrobial and antifungal effects. This compound could be used in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown potent effects on human tumor cell lines, indicating their potential use in cancer therapy. The compound’s ability to act on prostate cancer cells is particularly noteworthy .
Neuroprotective Applications
Thiazole derivatives can play a role in the synthesis of neurotransmitters like acetylcholine. This suggests potential applications in treating neurodegenerative diseases or protecting neuronal health .
Antidiabetic Activity
Thiazole compounds have been associated with antidiabetic activity, which could make them valuable in the management of diabetes through the modulation of insulin release or glucose metabolism .
Anti-Alzheimer’s Activity
The role of thiazoles in neurotransmitter synthesis also extends to potential applications in treating Alzheimer’s disease, possibly by affecting the biochemical pathways involved in the disease’s progression .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.C7H8O3S/c1-4-16-6-5-15-11-7-9(2)10(3)8-12(11)17-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,14H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMUPPMEMJABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C(=C2)C)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)





![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406596.png)
![ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406597.png)
![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)


![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)
![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)